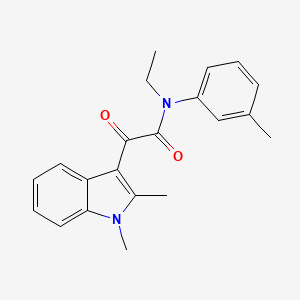

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-5-23(16-10-8-9-14(2)13-16)21(25)20(24)19-15(3)22(4)18-12-7-6-11-17(18)19/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKXTSVUJMBKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 2 positions.

Acylation: The substituted indole is acylated with an acetic anhydride derivative to introduce the acetamide group.

N-Alkylation: The acetamide is then alkylated with an ethyl halide to form the N-ethyl group.

Tolyl Substitution: Finally, the m-tolyl group is introduced through a substitution reaction using a suitable tolyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide, converting it to an amine.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

- 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and m-tolyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide is a synthetic compound belonging to the indole family, which has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anticancer and antimicrobial properties. The following sections delve into its synthesis, mechanisms of action, biological activities, and relevant research findings.

Synthesis

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide typically involves several key steps:

- Formation of the Indole Core : The indole structure is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.

- Dimethylation : The indole core is dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

- Acylation : The dimethylated indole undergoes acylation with ethyl chloroacetate in the presence of sodium hydride to form the N-ethyl-2-oxoacetamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation or induce apoptosis through various signaling pathways. For instance, it has been suggested that this compound can act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.

Anticancer Properties

Research indicates that 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide exhibits significant anticancer activity. A study demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 7.01 | Topoisomerase II inhibition |

| HeLa | 8.55 | Apoptosis induction |

| NCI-H460 | 14.31 | Cell cycle arrest |

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies have shown that it possesses activity against various bacterial strains, indicating potential use in treating infections.

Case Studies

- Study on Topoisomerase II Inhibition : A recent study reported that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide exhibited potent inhibitory effects on topoisomerase II, leading to reduced proliferation rates in cancer cells. The study utilized MTT assays to evaluate cytotoxicity across multiple cell lines.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-(m-tolyl)acetamide with high purity, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, starting with indole core formation followed by functionalization. Key steps include:

- Condensation of indole derivatives with acylating agents (e.g., chloroacetyl chloride) under controlled pH and temperature (40–60°C) .

- Alkylation with ethylamine and m-toluidine derivatives in polar aprotic solvents (e.g., DMF) using NaH as a base .

- Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity, catalyst loading (e.g., 0.1–0.3 eq. of NaH), and temperature to minimize by-products like unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Primary Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indole CH3 groups at δ ~2.5 ppm; acetamide carbonyl at δ ~170 ppm) .

- HRMS : Validate molecular formula (C₂₁H₂₃N₃O₂) with <2 ppm error .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

- Data Resolution : Cross-validate using complementary methods (e.g., X-ray crystallography for absolute configuration) and compare with structurally analogous indole derivatives .

Q. What in vitro assays are suitable for initial biological screening of this compound, and how should controls be designed?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%). Normalize data to cell viability and solvent effects .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Approach :

- Grow single crystals via slow evaporation (acetone/hexane). Collect X-ray data (MoKα, λ = 0.71073 Å) and solve structure using SHELXT .

- Refine with SHELXL: Analyze hydrogen bonding (N–H···O) and π-π stacking (indole-phenyl interactions) to explain packing behavior .

- Case Study : For analogous compounds, orthorhombic crystal systems (e.g., Pbca) with Z = 8 reveal key torsion angles (e.g., C3–C2–N–C1) influencing bioactivity .

Q. What strategies are effective for analyzing contradictory reports on this compound’s biological activity across different assay systems?

- Root Cause Analysis :

- Solubility : Test in DMSO/PBS mixtures; poor solubility may artificially reduce activity in aqueous assays .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation in certain models .

- Validation : Replicate studies with standardized protocols (e.g., fixed incubation time, serum-free media) and compare EC₅₀ values across ≥3 independent labs .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what experimental validation is required?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with indole-binding targets (e.g., serotonin receptors, COX-2) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and key residues (e.g., Arg90 in COX-2) .

- Validation :

- SPR : Measure real-time binding kinetics (ka/kd) .

- Mutagenesis : Confirm critical residues (e.g., Ala-scanning of predicted contact sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.